(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide is a complex organic compound that features a benzofuran core, a methoxybenzoyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: This step often involves the use of 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Phenylprop-2-enamide Moiety: This can be synthesized through a condensation reaction involving an appropriate amine and a cinnamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond.
Substitution: The benzofuran core can undergo electrophilic substitution reactions, particularly at positions ortho to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can enhance its binding affinity, while the benzofuran core can facilitate its entry into cells. The phenylprop-2-enamide moiety may interact with specific proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole: Known for its anticancer properties.
2-arylthiazolidine-4-carboxylic acid amides: Used in medicinal chemistry for their biological activity.
Uniqueness
(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide is unique due to its combination of a benzofuran core with a methoxybenzoyl group and a phenylprop-2-enamide moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-17-22-14-11-20(27-24(28)15-8-18-6-4-3-5-7-18)16-23(22)31-26(17)25(29)19-9-12-21(30-2)13-10-19/h3-16H,1-2H3,(H,27,28)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJDLSHKOJPADO-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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